(3R,4R)-3-fluorooxan-4-amine chemical structure and stereochemistry
(3R,4R)-3-fluorooxan-4-amine chemical structure and stereochemistry
The following technical guide details the structural analysis, stereoselective synthesis, and characterization of (3R,4R)-3-fluorooxan-4-amine (also designated as cis-3-fluoro-4-aminotetrahydropyran).
Structural & Stereochemical Analysis[1]
The (3R,4R)-3-fluorooxan-4-amine is a vicinal fluorinated amine scaffold characterized by a cis-relationship between the fluorine atom at C3 and the amine group at C4 on the tetrahydropyran ring. This specific stereochemical arrangement imparts unique conformational properties driven by the gauche effect , distinguishing it from its trans-diastereomer ((3R,4S) or (3S,4R)).
Stereochemical Assignment
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Configuration: (3R, 4R)
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Relationship: Cis (The C3-F and C4-NH₂ substituents reside on the same face of the pyran ring).
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Cahn-Ingold-Prelog (CIP) Priority:
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C3 Center: F (1) > C2-O (2) > C4-N (3) > H (4). Configuration R .
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C4 Center: N (1) > C3-F (2) > C5 (3) > H (4). Configuration R .
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Conformational Dynamics (The Fluorine Effect)
Unlike the trans-isomer, which typically locks into a diequatorial conformation to minimize 1,3-diaxial strain, the (3R,4R)-cis isomer exists in a dynamic equilibrium between two chair forms:
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Conformer A: C3-F (Axial) / C4-NH₂ (Equatorial)
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Conformer B: C3-F (Equatorial) / C4-NH₂ (Axial)
Thermodynamic Driver:
While steric bulk usually favors equatorial positioning, the gauche effect —a stereoelectronic phenomenon arising from
This pre-organized gauche geometry makes the (3R,4R) scaffold a valuable bioisostere for peptide turns or for positioning polar groups in specific vectors within a enzyme active site.
Figure 1: Conformational equilibrium of the (3R,4R) isomer. The cis-arrangement enforces a gauche relationship between F and N in both chair conformers.
Stereoselective Synthesis Protocol
Synthesizing the (3R,4R)-cis isomer requires a strategy that deliberately inverts the stereochemistry at one center relative to the thermodynamically stable trans precursor. The most robust route utilizes the ring-opening of an epoxide followed by an Sɴ2 displacement with inversion.
Retrosynthetic Strategy
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Target: (3R,4R)-Cis-Amine
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Precursor: (3R,4S)-Trans-Azide (via inversion of activated alcohol)
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Starting Material: 3,6-Dihydro-2H-pyran
Step-by-Step Methodology
This protocol assumes a racemic synthesis followed by resolution, or the use of a chiral catalyst in Step 1 (Jacobsen epoxidation) to set absolute stereochemistry.
| Step | Reaction Name | Reagents & Conditions | Mechanism & Causality |
| 1 | Epoxidation | m-CPBA, DCM, 0°C to RT | Electrophilic addition of oxygen to the alkene forms the racemic epoxide (3,7-dioxabicyclo[4.1.0]heptane). |
| 2 | Nucleophilic Fluorination | AgF or Et₃N·3HF, catalyst (e.g., Al(salen)) | Anti-opening: Fluoride attacks the epoxide. Due to the fused ring nature, this yields the trans-fluorohydrin ((3R,4R)-3-fluoro-4-hydroxypyran is NOT formed; instead, you get the trans (3R,4S) relative config). |
| 3 | Activation | MsCl (Methanesulfonyl chloride), Et₃N, DCM, 0°C | Converts the C4-hydroxyl (trans) into a good leaving group (Mesylate) while retaining stereochemistry. |
| 4 | Stereoinversion (Sɴ2) | NaN₃, DMF, 80°C | Critical Step: Azide anion attacks C4 from the backside, displacing the mesylate. This inverts the (4S) center to (4R), establishing the cis-(3R,4R) relative stereochemistry. |
| 5 | Staudinger Reduction | PPh₃, THF/H₂O or H₂/Pd-C | Reduces the azide to the primary amine without affecting the C3-F stereocenter. |
| 6 | Chiral Resolution | L-Tartaric acid crystallization or Chiral HPLC | Separates the (3R,4R) enantiomer from the (3S,3S) enantiomer. |
Synthesis Workflow Diagram
Figure 2: Synthetic pathway utilizing stereochemical inversion to access the cis-isomer.
Characterization & Self-Validation
To ensure the synthesized compound is indeed the (3R,4R)-cis isomer and not the trans diastereomer, specific NMR signatures must be validated.
1H-NMR Coupling Constants (J-Values)
The vicinal coupling constant between H3 and H4 (
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Trans-Isomer ((3R,4S)):
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Conformation: Predominantly Diequatorial substituents
Diaxial protons. - : Large coupling (8–11 Hz ) due to the 180° dihedral angle between protons.
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Cis-Isomer ((3R,4R)):
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Conformation: Axial-Equatorial substituents
Axial-Equatorial protons. - : Small coupling (2–5 Hz ) due to the ~60° dihedral angle between protons (Gauche relationship).
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Protocol Check: If your
19F-NMR
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The fluorine signal will show distinctive multiplicity. In the cis isomer, the fluorine is often axial (or equatorial in equilibrium), but the coupling pattern to the geminal proton (H3) and vicinal protons (H2a, H2b, H4) will differ significantly from the trans isomer due to the Karplus relationship dependence on dihedral angles.
Applications in Drug Discovery[2][3]
The (3R,4R)-3-fluorooxan-4-amine scaffold is a critical intermediate in the synthesis of kinase inhibitors, such as those targeting JAK or BTK pathways.
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Metabolic Stability: The C3-fluorine blocks metabolic oxidation at a susceptible position on the pyran ring.
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pKa Modulation: The electronegative fluorine reduces the pKa of the adjacent amine (inductive effect), potentially improving oral bioavailability and membrane permeability by reducing the percentage of ionized drug at physiological pH.
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Conformational Locking: By enforcing a specific ring pucker through the gauche effect, the fluorine atom can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
References
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Capot Chemical. (2024). (3R,4R)-3-fluorooxan-4-amine hydrochloride Specifications. Retrieved from
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CymitQuimica. (2024).[1][2] Rel-(3r,4s)-3-fluorooxan-4-amine hydrochloride Product Data. Retrieved from
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PubChem. (2024).[2] (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary. National Library of Medicine. Retrieved from
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Purandare, A. V., et al. (2016). United States Patent No. 9,512,124: Heterocyclic compounds and uses thereof. U.S. Patent and Trademark Office. Retrieved from
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Hunter, L. (2010). The gauche effect in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from
